molecular formula C24H32F3N3O13 B13400412 4-[3-(trifluoromethyl)diazirin-3-yl]-N-[1-[(2R,3S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropan-2-yl]benzamide

4-[3-(trifluoromethyl)diazirin-3-yl]-N-[1-[(2R,3S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropan-2-yl]benzamide

Cat. No.: B13400412
M. Wt: 627.5 g/mol
InChI Key: NPJHSWNPVIJJGQ-KKFGKDTFSA-N
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Description

4-[3-(trifluoromethyl)diazirin-3-yl]-N-[1-[(2R,3S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropan-2-yl]benzamide is a complex organic compound that features a trifluoromethyl diazirine group and a benzamide moiety. This compound is notable for its use in photoreactive cross-linking applications, particularly in the study of protein-protein and protein-ligand interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(trifluoromethyl)diazirin-3-yl]-N-[1-[(2R,3S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropan-2-yl]benzamide typically involves multiple steps. The initial step often includes the preparation of the trifluoromethyl diazirine group, which is then coupled with a benzamide derivative. The reaction conditions usually require an inert atmosphere, low temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

4-[3-(trifluoromethyl)diazirin-3-yl]-N-[1-[(2R,3S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropan-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to various derivatives.

    Substitution: The trifluoromethyl diazirine group can participate in substitution reactions, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[3-(trifluoromethyl)diazirin-3-yl]-N-[1-[(2R,3S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropan-2-yl]benzamide is widely used in scientific research, particularly in:

    Chemistry: As a photoreactive cross-linker, it is used to study molecular interactions and reaction mechanisms.

    Biology: It helps in mapping protein-protein and protein-ligand interactions, providing insights into cellular processes.

    Medicine: The compound is used in drug discovery and development, particularly in identifying potential drug targets.

    Industry: It finds applications in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through the photoreactive diazirine group, which, upon exposure to UV light, forms a highly reactive carbene intermediate. This intermediate can covalently bond with nearby molecules, enabling the study of molecular interactions. The molecular targets and pathways involved depend on the specific application, such as protein binding sites in biological studies.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid: A simpler derivative used in similar photoreactive applications.

    4-[3-(trifluoromethyl)diazirin-3-yl]benzylamine hydrochloride: Another derivative with applications in cross-linking studies.

Uniqueness

4-[3-(trifluoromethyl)diazirin-3-yl]-N-[1-[(2R,3S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropan-2-yl]benzamide is unique due to its complex structure, which combines multiple functional groups, enhancing its versatility in various scientific applications.

Properties

Molecular Formula

C24H32F3N3O13

Molecular Weight

627.5 g/mol

IUPAC Name

4-[3-(trifluoromethyl)diazirin-3-yl]-N-[1-[(2R,3S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropan-2-yl]benzamide

InChI

InChI=1S/C24H32F3N3O13/c25-24(26,27)23(29-30-23)10-3-1-9(2-4-10)20(37)28-11(7-40-18-12(5-31)42-21(38)16(35)14(18)33)8-41-19-13(6-32)43-22(39)17(36)15(19)34/h1-4,11-19,21-22,31-36,38-39H,5-8H2,(H,28,37)/t11?,12-,13?,14?,15-,16?,17-,18-,19-,21-,22-/m1/s1

InChI Key

NPJHSWNPVIJJGQ-KKFGKDTFSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)NC(CO[C@@H]2[C@H](O[C@H](C(C2O)O)O)CO)CO[C@H]3[C@@H]([C@H]([C@@H](OC3CO)O)O)O)C4(N=N4)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(COC2C(OC(C(C2O)O)O)CO)COC3C(OC(C(C3O)O)O)CO)C4(N=N4)C(F)(F)F

Origin of Product

United States

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